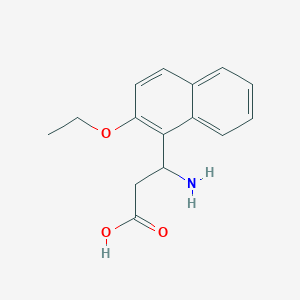
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-6-ethoxyquinoline with an appropriate alcohol under specific conditions. One common method involves the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions . This method ensures high regioselectivity and efficiency in the formation of the desired product.
Industrial production methods may vary, but they generally follow similar principles, utilizing catalysts and solvents to achieve high yields and purity. The choice of reagents and conditions can be optimized based on the desired scale of production and specific requirements of the end product.
化学反応の分析
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of new derivatives with altered biological activities.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学的研究の応用
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in the search for new treatments for infectious diseases and cancer.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable quinoline core.
作用機序
The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is primarily related to its interaction with biological targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making the compound a potential anticancer agent. Additionally, the compound may interact with other molecular targets, such as microbial enzymes, contributing to its antimicrobial properties.
類似化合物との比較
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used in similar synthetic applications but lacks the ethoxy group, which may affect its biological activity and solubility.
6-Chloro-4-phenylquinolin-2(1H)-one:
The presence of the ethoxy group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity.
特性
CAS番号 |
1017403-05-2 |
|---|---|
分子式 |
C13H14ClNO2 |
分子量 |
251.71 g/mol |
IUPAC名 |
1-(2-chloro-6-ethoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-8,16H,3H2,1-2H3 |
InChIキー |
MYTKDZZTYQUGKL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)


![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)


![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)



![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)



